molecular formula C17H18N2O2 B5680875 N-isobutyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

N-isobutyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

Cat. No.: B5680875
M. Wt: 282.34 g/mol
InChI Key: KRLUFEGMMWYSQW-UHFFFAOYSA-N
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Description

N-isobutyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their wide-ranging biological activities and are found in various natural compounds and synthetic drugs

Future Directions

The synthesis and study of “N-isobutyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide” and similar compounds are likely to continue due to their potential applications in medicinal chemistry and drug discovery . Future research may focus on developing more efficient synthetic methods, exploring their biological activities, and optimizing their properties for specific applications .

Preparation Methods

The synthesis of N-isobutyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the use of azobisisobutyronitrile (AIBN) as a catalyst, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . This reaction yields the corresponding indole derivative, which can then be further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

N-isobutyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly at the indole nitrogen or the acetamide group, using reagents like alkyl halides or acyl chlorides.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Scientific Research Applications

N-isobutyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-isobutyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide involves its interaction with cellular components. In cancer cells, it has been shown to enter via polyamine transporters localized in lysosomes, leading to autophagy and apoptosis . The compound’s ability to target lysosomes and induce cell death makes it a promising candidate for anti-cancer therapies.

Comparison with Similar Compounds

N-isobutyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with cellular components, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-(2-methylpropyl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-11(2)9-18-15(20)10-19-14-8-4-6-12-5-3-7-13(16(12)14)17(19)21/h3-8,11H,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLUFEGMMWYSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CN1C2=CC=CC3=C2C(=CC=C3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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